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Compound Name:
3-(1,3-Benzoxazol-2-yl)benzoic

acid

Cat. No.: B1610015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a fused benzene and oxazole ring system, represents a privileged

structure in medicinal chemistry. Its derivatives have garnered significant attention due to their

wide spectrum of biological activities, positioning them as promising candidates for the

development of novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth

overview of the multifaceted pharmacological properties of benzoxazole derivatives, with a

focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Detailed

experimental protocols for key biological assays and visual representations of relevant

signaling pathways are included to support further research and drug development efforts in

this field.

Anticancer Activity
Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting

cytotoxicity against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often

multifaceted, with a prominent target being the vascular endothelial growth factor receptor 2

(VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is

crucial for tumor growth and metastasis.[8][9][10][11][12]
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The following table summarizes the in vitro anticancer activity of selected benzoxazole

derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various

cancer cell lines.
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Compound
ID/Series

Cancer Cell Line IC50 (µM) Reference

Amide 1,3,4-

oxadiazole linked

benzoxazole (12c)

HT-29 (Colon) 0.018 [3]

Amide 1,3,4-

oxadiazole linked

benzoxazole (12g)

HT-29 (Colon) 0.093 [3]

Benzoxazole linked

1,3,4-oxadiazole (10b)
A549 (Lung) 0.13 ± 0.014 [13]

Benzoxazole linked

1,3,4-oxadiazole (10b)
MCF-7 (Breast) 0.10 ± 0.013 [13]

Benzoxazole linked

1,3,4-oxadiazole (10b)
HT-29 (Colon) 0.22 ± 0.017 [13]

Benzoxazole

derivative (12l)
HepG2 (Liver) 10.50 [8][14]

Benzoxazole

derivative (12l)
MCF-7 (Breast) 15.21 [8][14]

Benzoxazole

derivative (12d)
HepG2 (Liver) 23.61 [8][14]

Benzoxazole

derivative (13a)
MCF-7 (Breast) 32.47 [8][14]

Benzoxazole

derivative (14a)
HepG2 (Liver) 3.95 ± 0.18 [9]

Benzoxazole

derivative (14a)
MCF-7 (Breast) 4.054 ± 0.17 [9]

Benzoxazole

derivative (14g)
MCF-7 (Breast) 5.8 ± 0.22 [9]

Benzoxazole

derivative (5e)
HepG2 (Liver) 4.13 ± 0.2 [11]
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Benzoxazole

derivative (5e)
HCT-116 (Colon) 6.93 ± 0.3 [11]

Benzoxazole

derivative (5e)
MCF-7 (Breast) 8.67 ± 0.5 [11]

Benzoxazole clubbed

2-pyrrolidinone (19)
SNB-75 (CNS) %GI = 35.49 [7]

Benzoxazole clubbed

2-pyrrolidinone (20)
SNB-75 (CNS) %GI = 31.88 [7]

Signaling Pathway: VEGFR-2 Inhibition
Many anticancer benzoxazole derivatives function by inhibiting the VEGFR-2 signaling

pathway. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and

autophosphorylates, initiating a downstream cascade that promotes cell proliferation, migration,

and survival, ultimately leading to angiogenesis. Benzoxazole inhibitors block the ATP-binding

site of the VEGFR-2 kinase domain, thereby preventing its activation and halting the

angiogenic process.
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Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of

pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as

various fungal strains.[1][11][15][16] Their mechanism of action is often attributed to the

inhibition of essential bacterial enzymes, such as DNA gyrase, which is responsible for the

supercoiling of bacterial DNA.[17]

Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected benzoxazole

derivatives, presenting their minimum inhibitory concentration (MIC) values against various

microbial strains.
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Compound
ID/Series

Microbial Strain MIC (µg/mL) Reference

(S)-2-(4-tert-

butylphenoxy)-3-

(benzoxazol-5-yl)

propanoic acid

derivative (2b)

Bacillus subtilis 0.098 [1]

(S)-2-(4-tert-

butylphenoxy)-3-

(benzoxazol-5-yl)

propanoic acid

derivative (2b)

Staphylococcus

aureus
0.195 [1]

(S)-2-(4-tert-

butylphenoxy)-3-

(benzoxazol-5-yl)

propanoic acid

derivative (2b)

Escherichia coli 0.39 [1]

(S)-2-(4-tert-

butylphenoxy)-3-

(benzoxazol-5-yl)

propanoic acid

derivative (2b)

Pseudomonas

aeruginosa
0.78 [1]

Benzoxazole

derivative (2)
Sarcina lutea 0.020 (mg/ml) [17]

Benzoxazole

derivative (2)
Escherichia coli 0.039 (mg/ml) [17]

2,5-disubstituted

benzoxazole

derivatives

Enterococcus faecalis 64

2-(p-

(Substituted)phenyl)-5

-(3-(4-ethylpiperazine-

1-yl)

P. aeruginosa isolate 16 [15]
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propionamido)benzox

azole (B7)

2-(p-

(Substituted)phenyl)-5

-(3-(4-ethylpiperazine-

1-yl)

propionamido)benzox

azole (B11)

P. aeruginosa isolate 16 [15]

2-(p-substituted-

benzyl)-5-[[4-(p-

chloro/fluoro-

phenyl)piperazin-1-

yl]ace tamido] -

benzoxazoles (3-12)

E. faecalis 32 [11]

2-(p-substituted-

benzyl)-5-[[4-(p-

chloro/fluoro-

phenyl)piperazin-1-

yl]ace tamido] -

benzoxazoles (3-12)

P. aeruginosa 64 [11]

2-substituted

benzoxazole (7c)

Staphylococcus

aureus
<12.5

2-substituted

benzoxazole (5)
Bacillus subtilis <12.5 [18]

2-substituted

benzoxazole (8a)
Bacillus subtilis <12.5 [18]

2-substituted

benzoxazole (8d)
Bacillus subtilis <12.5 [18]

2-substituted

benzoxazole (5)
Escherichia coli <25 [18]

2-substituted

benzoxazole (7c)
Escherichia coli <25 [18]
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2-substituted

benzoxazole (4b)

Pseudomonas

aeruginosa
<25 [19]

2-substituted

benzoxazole (7c)

Pseudomonas

aeruginosa
50 [19]

Experimental Workflow: Antimicrobial Susceptibility
Testing
The workflow for determining the antimicrobial susceptibility of benzoxazole derivatives

commonly involves the agar diffusion method followed by the determination of the Minimum

Inhibitory Concentration (MIC).
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Caption: Workflow for antimicrobial susceptibility testing of benzoxazole derivatives.
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Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties,

primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-

alpha (TNF-α) and Interleukin-6 (IL-6).[20] These cytokines play a pivotal role in the

inflammatory cascade, and their inhibition represents a key therapeutic strategy for various

inflammatory disorders. Some derivatives also exhibit their anti-inflammatory effects by

inhibiting cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of selected benzoxazole

derivatives, with IC50 values for the inhibition of IL-6 and Nitric Oxide (NO) production.
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Compound
ID/Series

Target IC50 (µM) Reference

Benzoxazolone

derivative (3g)
IL-6 5.09 ± 0.88 [20][22]

Benzoxazolone

derivative (3d)
IL-6 5.43 ± 0.51 [20][22]

Benzoxazolone

derivative (3c)
IL-6 10.14 ± 0.08 [20][22]

Disubstituted

benzoxazolone

derivative (3d)

NO production 13.44 [12]

Disubstituted

benzoxazolone

derivative (2d)

NO production 14.72 [12]

Disubstituted

benzoxazolone

derivative (2c)

NO production 16.43 [12]

Disubstituted

benzoxazolone

derivative (3d)

iNOS 9.733 [12]

Disubstituted

benzoxazolone

derivative (2d)

iNOS 3.342 [12]

Disubstituted

benzoxazolone

derivative (2c)

iNOS 4.605 [12]

Signaling Pathway: TNF-α and IL-6 Inhibition
Benzoxazole derivatives can interfere with the signaling pathways of TNF-α and IL-6. For

instance, TNF-α binds to its receptor (TNFR), leading to the activation of downstream signaling

cascades, including the NF-κB and MAPK pathways, which culminate in the expression of
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various inflammatory genes. Similarly, IL-6 signaling is initiated by its binding to the IL-6

receptor (IL-6R) and the subsequent recruitment of the gp130 signal-transducing subunit,

activating the JAK/STAT pathway. Benzoxazole derivatives can inhibit these pathways at

various points, leading to a reduction in the inflammatory response.
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Caption: Inhibition of TNF-α and IL-6 signaling pathways by benzoxazole derivatives.

Antiviral Activity
The antiviral potential of benzoxazole derivatives is an expanding area of research. Studies

have demonstrated their efficacy against a range of viruses, including the Tobacco Mosaic
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Virus (TMV), Human Immunodeficiency Virus (HIV), and influenza virus.[8][15][16][19][23] The

mechanisms of antiviral action are diverse and virus-specific.

Quantitative Antiviral Data
The following table provides a summary of the in vitro antiviral activity of selected benzoxazole

derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory

concentration (IC50) values.

Compound
ID/Series

Virus Activity Metric
Value (µg/mL
or µM)

Reference

Flavonol

derivative with

benzoxazole

(X17)

Tobacco Mosaic

Virus (TMV)
EC50 (Curative) 127.6 [8]

Flavonol

derivative with

benzoxazole

(X17)

Tobacco Mosaic

Virus (TMV)

EC50

(Protective)
101.2 [8]

2-substituted

benzoxazole (7a)
HIV-1 % Cell Protection

36.6 at 2 x 10⁻⁵

µM
[19]

Nitrobenzoxadiaz

ole (12)

Influenza A

(H1N1)
IC50 5.1 µM [15]

Nitrobenzoxadiaz

ole (17)

Influenza A

(H1N1)
IC50 <10 µM [15]

Nitrobenzoxadiaz

ole (25)

Influenza A

(H1N1)
IC50 <10 µM [15]

Logical Relationship: Mechanism of Anti-TMV Activity
The antiviral activity of certain flavonol derivatives containing a benzoxazole moiety against

TMV is attributed to their ability to bind to the TMV coat protein (TMV-CP). This binding

interferes with the self-assembly of the viral particles, a critical step in the viral replication cycle.
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Caption: Mechanism of anti-TMV activity of flavonol-benzoxazole derivatives.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity
This protocol is adapted from standard procedures for assessing cell viability.[2][4][10][23]

Objective: To determine the cytotoxic effect of benzoxazole derivatives on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active

metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan

produced is proportional to the number of viable cells.

Materials:
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Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well tissue culture plates

Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS, filter-sterilized)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the

complete medium. Remove the medium from the wells and add 100 µL of the diluted

compounds to the respective wells. Include a vehicle control (medium with the same

concentration of the solvent used to dissolve the compounds) and a negative control

(medium only).

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of

fresh medium and 10 µL of the MTT solution to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells

will convert the MTT into purple formazan crystals.

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and

down to ensure complete dissolution.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of the

benzoxazole derivative compared to the vehicle control. Plot the percentage of viability

against the compound concentration to determine the IC50 value (the concentration of the

compound that inhibits 50% of cell growth).

Agar Diffusion Method for Antimicrobial Activity
This protocol is a standard method for screening the antimicrobial activity of compounds.[5][6]

[18][24][25]

Objective: To qualitatively assess the antimicrobial activity of benzoxazole derivatives.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Discs

impregnated with the test compound are placed on the agar surface. If the compound has

antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism,

creating a clear zone of inhibition around the disc. The diameter of this zone is proportional to

the antimicrobial activity.

Materials:

Bacterial or fungal strains of interest

Nutrient agar or other suitable agar medium

Sterile Petri dishes

Sterile cotton swabs

Benzoxazole derivatives

Sterile filter paper discs (6 mm in diameter)

Positive control antibiotic discs
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Negative control (solvent-impregnated discs)

Incubator

Procedure:

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in

sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard

(approximately 1.5 x 10^8 CFU/mL).

Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and remove excess

liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate

evenly in three directions to ensure a uniform lawn of growth.

Disc Application: Aseptically place the filter paper discs impregnated with a known

concentration of the benzoxazole derivative onto the surface of the inoculated agar plate.

Gently press the discs to ensure complete contact with the agar. Also, place the positive and

negative control discs.

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C

for 48-72 hours for fungi.

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of

complete inhibition (including the disc diameter) in millimeters.

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

VEGFR-2 Kinase Inhibition Assay
This protocol is based on commercially available kinase assay kits.[2][6][13][24]

Objective: To quantify the inhibitory effect of benzoxazole derivatives on VEGFR-2 kinase

activity.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The

amount of ATP consumed during the phosphorylation reaction is quantified using a luciferase-

based system. A decrease in the luminescent signal indicates inhibition of the kinase activity.
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Materials:

Recombinant human VEGFR-2 kinase

Kinase assay buffer

ATP solution

VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)

Benzoxazole derivatives

Kinase-Glo® luminescent kinase assay reagent

White, opaque 96-well plates

Luminometer

Procedure:

Reagent Preparation: Prepare a reaction mixture containing the kinase assay buffer,

VEGFR-2 substrate, and ATP.

Compound Addition: Add the benzoxazole derivatives at various concentrations to the wells

of the 96-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative

control (vehicle).

Kinase Addition: Add the diluted VEGFR-2 kinase to each well to initiate the reaction.

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for

the phosphorylation reaction to occur.

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the

kinase reaction and generates a luminescent signal proportional to the amount of remaining

ATP.

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to

stabilize the luminescent signal. Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the

benzoxazole derivative. Plot the percentage of inhibition against the compound

concentration to determine the IC50 value.

TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol is based on standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

procedures.[1][5][17][20][22]

Objective: To measure the effect of benzoxazole derivatives on the production of TNF-α and IL-

6 by immune cells.

Principle: An antibody specific for the cytokine of interest (TNF-α or IL-6) is coated onto the

wells of a microplate. The cell culture supernatant containing the cytokine is added to the wells,

and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes

the cytokine is then added, forming a "sandwich". A substrate for the enzyme is added, and the

resulting color change is proportional to the amount of cytokine present.

Materials:

Immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW

264.7)

Cell culture medium

Lipopolysaccharide (LPS) or another inflammatory stimulus

Benzoxazole derivatives

Commercially available ELISA kits for human or mouse TNF-α and IL-6 (containing capture

antibody, detection antibody, standard cytokine, and substrate)

Wash buffer

Stop solution

Microplate reader
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Procedure:

Cell Culture and Treatment: Culture the immune cells in a 24-well plate. Pre-treat the cells

with various concentrations of the benzoxazole derivatives for 1 hour. Then, stimulate the

cells with LPS to induce the production of TNF-α and IL-6. Incubate for 24 hours.

Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture

supernatants.

ELISA:

Coat a 96-well plate with the capture antibody and incubate overnight.

Wash the plate and block non-specific binding sites.

Add the collected cell culture supernatants and the standard cytokine dilutions to the wells

and incubate.

Wash the plate and add the biotinylated detection antibody. Incubate.

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

Wash the plate and add the TMB substrate solution. Incubate in the dark.

Add the stop solution to stop the reaction.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve using the absorbance values of the standard

cytokine dilutions. Use the standard curve to determine the concentration of TNF-α and IL-6

in the cell culture supernatants. Calculate the percentage of inhibition of cytokine production

by the benzoxazole derivatives compared to the LPS-stimulated control. Determine the IC50

values.

TMV Coat Protein Binding Assay (Isothermal Titration
Calorimetry - ITC)
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This protocol provides a general framework for assessing the binding of small molecules to a

protein using ITC.[21][26][27][28][29]

Objective: To determine the binding affinity and thermodynamics of the interaction between a

benzoxazole derivative and the Tobacco Mosaic Virus coat protein (TMV-CP).

Principle: ITC directly measures the heat change that occurs when two molecules interact. A

solution of the ligand (benzoxazole derivative) is titrated into a solution of the macromolecule

(TMV-CP) in a sample cell. The heat released or absorbed upon binding is measured. From the

resulting data, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS)

of binding can be determined.

Materials:

Purified TMV coat protein

Benzoxazole derivative

ITC buffer (e.g., phosphate buffer with a specific pH and salt concentration)

Isothermal titration calorimeter

Procedure:

Sample Preparation: Prepare solutions of the TMV-CP and the benzoxazole derivative in the

same ITC buffer to avoid heats of dilution. The concentration of the protein in the sample cell

is typically in the range of 10-50 µM, and the concentration of the ligand in the syringe is 10-

20 times higher. Degas both solutions before the experiment.

Instrument Setup: Set the experimental parameters on the ITC instrument, including the

temperature, stirring speed, injection volume, and spacing between injections.

Titration: Load the TMV-CP solution into the sample cell and the benzoxazole derivative

solution into the injection syringe. Perform a series of small injections of the ligand into the

protein solution.

Data Acquisition: The instrument measures the heat change after each injection.
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Data Analysis: The raw data (a series of heat-release or absorption peaks) is integrated to

obtain the heat change per injection. This is then plotted against the molar ratio of ligand to

protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site

binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic

agents with a remarkable diversity of biological activities. The data and protocols presented in

this technical guide underscore the potential of benzoxazole derivatives in the fields of

oncology, infectious diseases, and inflammatory disorders. Further research into the structure-

activity relationships, mechanisms of action, and pharmacokinetic properties of these

compounds will undoubtedly pave the way for the development of novel and effective drugs to

address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1610015#biological-activity-of-benzoxazole-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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